(2S)-2-amino-3,3-difluoropropan-1-ol hydrochloride
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Overview
Description
(2S)-2-amino-3,3-difluoropropan-1-ol hydrochloride: is a chemical compound with significant interest in various scientific fields It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3,3-difluoropropan-1-ol hydrochloride typically involves the introduction of fluorine atoms into a propanol backbone. One common method involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the precursor can be reacted with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters is crucial to ensure consistency and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoroketone, while reduction would regenerate the original alcohol.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-3,3-difluoropropan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the binding affinity and selectivity of molecules for their biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3,3-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2S)-2-amino-3-fluoropropan-1-ol hydrochloride
- (2S)-2-amino-3,3-dichloropropan-1-ol hydrochloride
- (2S)-2-amino-3,3-dibromopropan-1-ol hydrochloride
Comparison: Compared to these similar compounds, (2S)-2-amino-3,3-difluoropropan-1-ol hydrochloride is unique due to the presence of two fluorine atoms. Fluorine atoms are highly electronegative, which can significantly influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable in applications where enhanced stability and specific interactions are desired.
Properties
CAS No. |
2055848-72-9 |
---|---|
Molecular Formula |
C3H8ClF2NO |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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